molecular formula C18H20N4O B14519814 (E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine CAS No. 62788-12-9

(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine

Cat. No.: B14519814
CAS No.: 62788-12-9
M. Wt: 308.4 g/mol
InChI Key: IQRXQBCEKWAUAL-UHFFFAOYSA-N
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Description

(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine is an organic compound characterized by the presence of an azide group and a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where an azide group is introduced to a phenyl ring. This can be achieved by reacting 4-bromoaniline with sodium azide under suitable conditions to form 4-azidoaniline. Subsequently, the azidoaniline is reacted with 4-(pentyloxy)benzaldehyde in the presence of a base to form the desired methanimine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in substitution reactions to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like triphenylphosphine (PPh3) can facilitate the Staudinger reaction to convert azides to amines.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Amines or other substituted derivatives.

Scientific Research Applications

(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Medicine: Potential use in drug discovery and development due to its unique functional groups.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine involves its interaction with molecular targets through its azide and methanimine groups. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Azidophenyl)-N-[4-(butyloxy)phenyl]methanimine
  • (E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine

Uniqueness

(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine is unique due to its specific combination of an azide group and a pentyloxy substituent. This combination imparts distinct reactivity and solubility properties, making it suitable for specialized applications in organic synthesis and materials science .

Properties

CAS No.

62788-12-9

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

1-(4-azidophenyl)-N-(4-pentoxyphenyl)methanimine

InChI

InChI=1S/C18H20N4O/c1-2-3-4-13-23-18-11-9-16(10-12-18)20-14-15-5-7-17(8-6-15)21-22-19/h5-12,14H,2-4,13H2,1H3

InChI Key

IQRXQBCEKWAUAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

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